N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
This compound features a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, a 2-morpholinoethylamine side chain, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The morpholinoethyl group enhances solubility and bioavailability, while the methoxy groups may modulate electronic properties and receptor interactions.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S.ClH/c1-29-18-7-8-19(30-2)22-21(18)25-24(34-22)27(10-9-26-11-13-31-14-12-26)23(28)20-15-32-16-5-3-4-6-17(16)33-20;/h3-8,20H,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBIRHTHUTYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring and a morpholinoethyl substituent, which may enhance its solubility and biological activity. Understanding its biological activity is crucial for potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound suggests multiple points of interaction with biological targets. The thiazole ring contributes to electronic properties and potential interactions with enzymes or receptors, while the morpholino group is known to improve bioavailability.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Enhances electronic properties and potential interactions |
| Morpholino Group | Improves solubility and bioavailability |
| Dihydrobenzo[b][1,4]dioxine | May contribute to pharmacological effects |
Biological Activities
Research indicates that compounds containing thiazole and dioxine moieties exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation but show promise based on related compounds.
Anticancer Activity
Compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine have been studied for their anticancer properties. For instance:
- PARP1 Inhibition : The compound's structural analogs have been evaluated as inhibitors of the PARP1 enzyme, which plays a significant role in DNA repair. Some derivatives have shown IC50 values indicating effective inhibition (e.g., IC50 = 5.8 μM) .
Anti-inflammatory Effects
The presence of morpholino groups in related compounds often correlates with anti-inflammatory properties. Research into the mechanisms of action suggests potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .
Case Studies
Several studies have explored the synthesis and biological activity of related compounds:
- Synthesis and Evaluation : A study on 2,3-dihydrobenzo[b][1,4]dioxine derivatives identified several active compounds with varying degrees of PARP1 inhibition . This highlights the importance of structural modifications in enhancing biological activity.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the benzodioxine core can significantly affect potency against cancer cell lines . For example, introducing different substituents can enhance or diminish activity.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Research indicates that it may exhibit:
- Antitumor Activity : Preliminary studies suggest that the compound could inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancers.
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a potential anti-inflammatory agent. Studies have shown that related compounds can effectively reduce inflammation markers in vitro.
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties. Testing against common bacterial strains has shown promising results, suggesting its utility in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit carbonic anhydrases, which are implicated in various physiological processes and disease states. This inhibition can lead to therapeutic effects in conditions such as glaucoma and cancer.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of similar thiazole derivatives on MCF-7 breast cancer cells. The results indicated significant cell death at micromolar concentrations, attributed to the inhibition of carbonic anhydrases.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was tested for its ability to reduce inflammation in animal models. Results showed a marked decrease in inflammatory markers after administration, supporting its potential use in treating inflammatory diseases.
Case Study 3: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial activity.
Comparison with Similar Compounds
Benzo-Thiadiazole/Oxadiazole Derivatives (DTCPB, DTCTB, DTCPBO, DTCTBO)
Structural Similarities :
- Core Heterocycles : DTCPB and DTCTB () share a benzo[c][1,2,5]thiadiazole core, while DTCPBO and DTCTBO feature oxadiazole. The target compound’s benzo[d]thiazole core is structurally analogous but differs in ring substitution positions .
- Substituents: DTCPB/DTCTB have di-p-tolylamino phenyl/thiophene groups, whereas the target uses a morpholinoethyl group. The methoxy groups on the target’s benzothiazole may enhance electron-donating effects compared to DTCPB’s tolyl groups.
Functional Implications :
- Solubility: The morpholinoethyl group in the target likely improves aqueous solubility compared to the lipophilic tolyl substituents in DTCPB .
Triazole Derivatives ()
Structural Divergence :
- Core vs. Substituents: The triazole-thione core in [7–9] differs from the target’s benzothiazole-dioxine system. Fluorophenyl groups in [7–9] may confer metabolic stability, while the target’s morpholinoethyl group enhances pharmacokinetics .
Imidazo[1,2-a]pyridine Derivatives ()
Electronic Effects :
- The nitro and cyano groups in compound 1l () are strong electron-withdrawing groups, contrasting with the target’s methoxy electron-donating substituents. This difference may influence redox stability or binding interactions .
Conformational Flexibility :
Thiadiazole-Triazine Derivatives ()
Steric and Metabolic Considerations :
- Compounds like 4.1 () feature trichloroethyl groups, which may increase steric hindrance and metabolic resistance. The target’s morpholinoethyl group reduces steric bulk and may decrease toxicity .
Analytical Characterization Comparison
Spectral Data
X-ray Diffraction
- While highlights X-ray studies for thiadiazole-triazine derivatives, similar crystallographic analysis would confirm the target’s dihydrobenzo dioxine conformation and hydrogen-bonding networks .
Q & A
Q. Which hyphenated techniques enhance characterization of degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
